methyl[(1,2,3,4-tetrahydronaphthalen-2-yl)methyl]amine
CAS No.: 1488675-71-3
Cat. No.: VC11630395
Molecular Formula: C12H17N
Molecular Weight: 175.27 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
![methyl[(1,2,3,4-tetrahydronaphthalen-2-yl)methyl]amine - 1488675-71-3](/images/no_structure.jpg)
CAS No. | 1488675-71-3 |
---|---|
Molecular Formula | C12H17N |
Molecular Weight | 175.27 g/mol |
IUPAC Name | N-methyl-1-(1,2,3,4-tetrahydronaphthalen-2-yl)methanamine |
Standard InChI | InChI=1S/C12H17N/c1-13-9-10-6-7-11-4-2-3-5-12(11)8-10/h2-5,10,13H,6-9H2,1H3 |
Standard InChI Key | LZMZZCXMHGVFHV-UHFFFAOYSA-N |
Canonical SMILES | CNCC1CCC2=CC=CC=C2C1 |
Methyl[(1,2,3,4-tetrahydronaphthalen-2-yl)methyl]amine is a synthetic organic compound that belongs to the class of amines. It is characterized by its unique structural features, which include a tetrahydronaphthalenyl moiety linked to a methylamine group. This compound is of interest due to its potential biological activity and applications in various fields, including pharmaceuticals and chemical synthesis.
Synthesis and Preparation
The synthesis of methyl[(1,2,3,4-tetrahydronaphthalen-2-yl)methyl]amine typically involves several steps, including the formation of the tetrahydronaphthalene ring and its subsequent functionalization with a methylamine group. Common reagents used in such syntheses include alkylating agents and reducing agents.
Biological Activity and Potential Applications
While specific biological activity data for methyl[(1,2,3,4-tetrahydronaphthalen-2-yl)methyl]amine is limited, compounds with similar structures often exhibit potential therapeutic effects. These effects can include anticancer and anti-inflammatory properties, which are typically associated with compounds that can interact with specific molecular targets such as enzymes and receptors.
Comparison with Related Compounds
Several compounds share structural similarities with methyl[(1,2,3,4-tetrahydronaphthalen-2-yl)methyl]amine. For example:
Research Findings and Future Directions
Research on compounds like methyl[(1,2,3,4-tetrahydronaphthalen-2-yl)methyl]amine often focuses on their potential therapeutic applications. Studies typically involve the synthesis of analogs with varying functional groups to assess their biological activity and pharmacological potential.
Given the lack of specific data on methyl[(1,2,3,4-tetrahydronaphthalen-2-yl)methyl]amine in the available literature, further research is needed to fully explore its properties and applications. This could involve detailed biological assays and structural modifications to enhance its therapeutic potential.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume